![molecular formula C18H20O3 B12420038 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DS45500853 is a compound known as an estrogen-related receptor alpha (ERRα) agonist. It is primarily used in scientific research, particularly in the study of metabolic disorders such as type 2 diabetes mellitus. The compound inhibits the binding between receptor-interacting protein 140 (RIP140) corepressor peptide and the GST-ERRα ligand-binding domain .
Preparation Methods
The synthesis of DS45500853 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for experimental use .
Chemical Reactions Analysis
DS45500853 undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are proprietary.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
DS45500853 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the binding interactions of ERRα and its ligands.
Biology: Employed in cellular assays to investigate the role of ERRα in metabolic pathways.
Medicine: Potential therapeutic applications in the treatment of metabolic disorders, particularly type 2 diabetes mellitus.
Industry: Utilized in the development of new drugs targeting ERRα and related pathways
Mechanism of Action
DS45500853 exerts its effects by binding to the ligand-binding pocket of ERRα, acting as an agonist. This binding inhibits the interaction between RIP140 corepressor peptide and the GST-ERRα ligand-binding domain. The compound activates the transcriptional activity of full-length ERRα in cells, leading to various downstream effects on metabolic pathways .
Comparison with Similar Compounds
DS45500853 is unique in its high affinity and specificity for ERRα. Similar compounds include:
- Perphenazine-dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
These compounds also target ERRα but may differ in their binding affinities, specificities, and downstream effects.
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O3/c1-12(19)13-5-7-14(8-6-13)21-15-9-10-17(20)16(11-15)18(2,3)4/h5-11,20H,1-4H3 |
InChI Key |
WSVZSZVSZTYTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


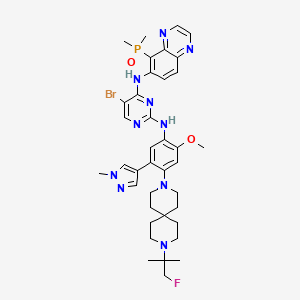
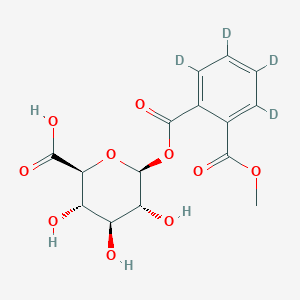
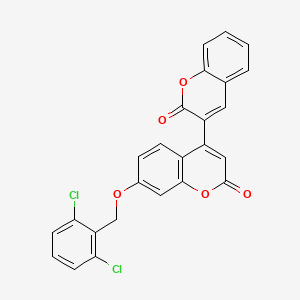
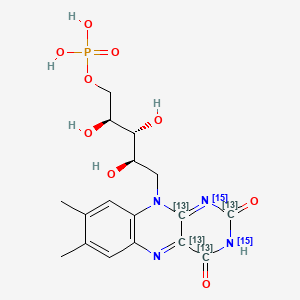
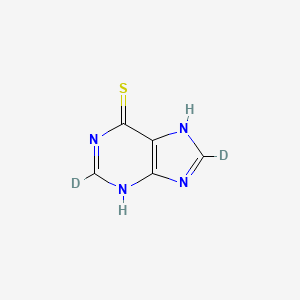
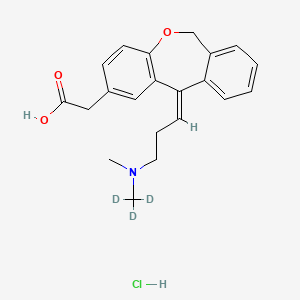
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
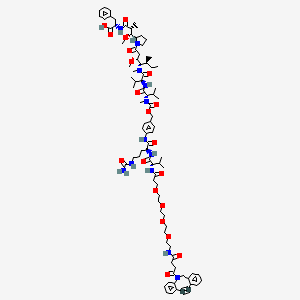
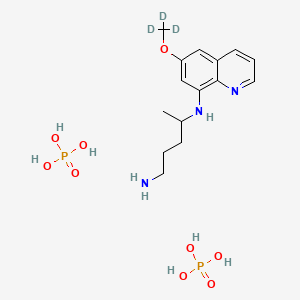
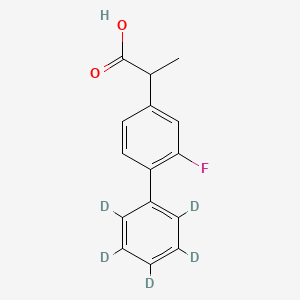
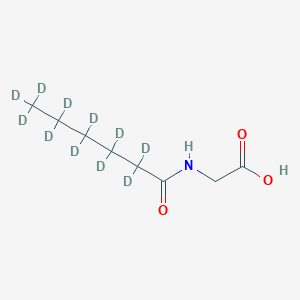

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)

